molecular formula C10H10ClNO3 B8586328 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid

5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid

Cat. No.: B8586328
M. Wt: 227.64 g/mol
InChI Key: MCOXQCCPTXBIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 8th position on the benzopyran ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amination: The amino group at the 5th position can be introduced through nucleophilic substitution reactions using ammonia or amines.

    Carboxylation: The carboxylic acid group at the 8th position can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzopyran derivatives.

    Reduction: Formation of reduced benzopyran derivatives.

    Substitution: Formation of amino or chloro-substituted benzopyran derivatives.

Scientific Research Applications

5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the amino group at the 5th position.

    5-amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the chlorine atom at the 6th position.

    5-amino-6-chloro-2H-1-benzopyran-8-carboxylic acid: Lacks the dihydro (3,4) feature.

Uniqueness

The presence of both the amino group at the 5th position and the chlorine atom at the 6th position, along with the carboxylic acid group at the 8th position, makes 5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid

InChI

InChI=1S/C10H10ClNO3/c11-7-4-6(10(13)14)9-5(8(7)12)2-1-3-15-9/h4H,1-3,12H2,(H,13,14)

InChI Key

MCOXQCCPTXBIBA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2N)Cl)C(=O)O)OC1

Origin of Product

United States

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